4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide
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Overview
Description
4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide is a synthetic compound that belongs to the class of azepane derivatives This compound features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Azepane Ring Formation: The azepane ring can be constructed via cyclization reactions involving appropriate diamines and dihalides.
Coupling Reactions: The final step involves coupling the thiazole-containing intermediate with the azepane derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole-containing compounds.
Medicine: Potential therapeutic applications due to the biological activities associated with thiazole derivatives, such as antimicrobial, antifungal, and anticancer properties.
Industry: Use in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide is likely related to its interaction with biological targets such as enzymes or receptors. The thiazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 4-methoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide
- 4-methoxy-2-methyl-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide is unique due to the presence of both the azepane and thiazole rings in its structure. This combination may confer distinct biological activities and pharmacokinetic properties compared to other thiazole derivatives. The azepane ring can provide additional sites for functionalization, potentially leading to improved efficacy and selectivity in its applications.
Properties
IUPAC Name |
4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-14(19-2)5-3-9-17(10-6-14)13(18)16-7-4-12-15-8-11-20-12/h8,11H,3-7,9-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOYRNPUESIIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)NCCC2=NC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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